N-(2,4,6-trinitrophenyl)carbazol-9-amine

Description

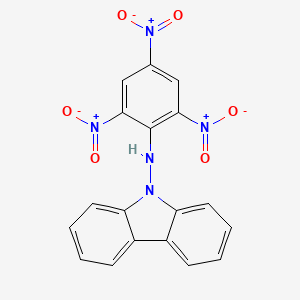

N-(2,4,6-Trinitrophenyl)carbazol-9-amine (CAS: 3685-38-9, molecular formula: C₁₈H₁₀N₅O₆) is a carbazole derivative featuring a carbazole core substituted with a 2,4,6-trinitrophenylamine group. The compound belongs to the class of nitroaromatic amines, characterized by its high electron-withdrawing nitro (-NO₂) groups, which significantly influence its electronic, thermal, and energetic properties . The carbazole moiety provides a rigid, planar aromatic structure, while the trinitrophenyl group introduces strong electron deficiency, making the compound relevant for applications in explosives, optoelectronics, and coordination chemistry .

Structure

3D Structure

Properties

CAS No. |

3685-38-9 |

|---|---|

Molecular Formula |

C18H11N5O6 |

Molecular Weight |

393.3 g/mol |

IUPAC Name |

N-(2,4,6-trinitrophenyl)carbazol-9-amine |

InChI |

InChI=1S/C18H11N5O6/c24-21(25)11-9-16(22(26)27)18(17(10-11)23(28)29)19-20-14-7-3-1-5-12(14)13-6-2-4-8-15(13)20/h1-10,19H |

InChI Key |

FRLJBDXFYGRMJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-trinitrophenyl)carbazol-9-amine typically involves the nitration of carbazole derivatives. The process begins with the nitration of carbazole to form 2,4,6-trinitrocarbazole, which is then reacted with an amine to produce the final compound. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes of chemicals. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: N-(2,4,6-trinitrophenyl)carbazol-9-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The aromatic rings in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

N-(2,4,6-trinitrophenyl)carbazol-9-amine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N-(2,4,6-trinitrophenyl)carbazol-9-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

The following table and analysis highlight key structural, electronic, and functional differences between N-(2,4,6-trinitrophenyl)carbazol-9-amine and related compounds:

Structural and Electronic Properties

- Electron-Withdrawing Effects: The three nitro groups in this compound induce strong electron deficiency, reducing the highest occupied molecular orbital (HOMO) energy compared to non-nitro derivatives like 3,6-diphenylcarbazole. This property enhances its suitability as an electron-transport material in optoelectronics .

- Planarity vs.

Thermal and Energetic Behavior

- Stability : The compound exhibits moderate thermal stability due to nitro group decomposition at elevated temperatures (~200–250°C), whereas 3,6-diphenylcarbazole remains stable above 300°C .

- Energetic Performance: Its detonation velocity (estimated ~7,500 m/s) and pressure are higher than non-nitro carbazoles but lower than specialized explosives like HMX. The placement of nitro groups significantly impacts stability; for example, N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine shows similar energetic density but lower thermal stability due to ring strain .

Research Findings and Critical Analysis

Nitro Group Impact : Computational studies indicate that additional nitro groups marginally affect binding energy per atom (ΔE < 0.02 eV) but significantly increase sensitivity to external stimuli (e.g., friction, impact) .

Environmental and Safety Concerns: The compound’s nitro groups contribute to environmental persistence and toxicity, limiting its industrial use compared to non-nitro carbazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.